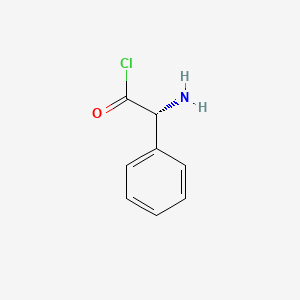

(2R)-2-amino-2-phenylacetyl chloride

Description

Significance of Chiral Amino Acid Derivatives in Contemporary Organic Chemistry

The significance of chiral amino acid derivatives in contemporary organic chemistry cannot be overstated. These compounds are not merely components of peptides and proteins but are also versatile chiral synthons for a vast array of organic molecules. google.comscispace.com Their unique structures, featuring a stereogenic center at the α-carbon, provide a scaffold for the stereocontrolled introduction of new functional groups. nih.gov The presence of both an amino and a carboxyl group allows for diverse chemical modifications, making them ideal starting materials for the synthesis of complex natural products, pharmaceuticals, and chiral catalysts. jocpr.comcreative-peptides.comresearchgate.net

The incorporation of non-natural amino acid derivatives into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacological properties. jocpr.com Furthermore, the development of catalytic asymmetric methods for the synthesis of novel amino acid derivatives continues to be a vibrant area of research, highlighting their central role in the advancement of organic synthesis. scispace.comnih.govuni-koeln.de

Overview of (2R)-2-Amino-2-phenylacetyl Chloride as a Key Chiral Building Block

Among the myriad of chiral amino acid derivatives, This compound stands out as a particularly important chiral building block. mdpi.com This compound, often used in its more stable hydrochloride salt form, is derived from D-phenylglycine, a non-proteinogenic amino acid. nih.gov Its structure combines the chirality of an α-amino acid with the high reactivity of an acyl chloride, making it a potent reagent for stereoselective acyl transfer reactions.

The primary application of This compound lies in the synthesis of semi-synthetic β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins. uni-koeln.de The stereochemistry of the side chain introduced by this acyl chloride is crucial for the antibacterial activity of the final antibiotic. For instance, it is a key component in the industrial synthesis of ampicillin (B1664943) and cefaclor. jocpr.comuni-koeln.de

The synthesis of This compound typically involves the chlorination of D-(-)-phenylglycine hydrochloride. google.com This can be achieved using various chlorinating agents, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in a non-chlorinated solvent. google.comgoogle.com The reaction requires careful control of conditions to avoid racemization and other side reactions. Due to the reactive nature of the acyl chloride, it is often prepared in situ or used immediately after synthesis. The amino group is typically protonated as a hydrochloride salt to prevent its reaction with the acyl chloride functionality. libretexts.org

The reactivity of This compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and the amino group of β-lactam cores, to form amides and esters, respectively. This reactivity, coupled with its well-defined stereochemistry, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules.

Below are interactive data tables summarizing the key properties and applications of the compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₈ClNO | nih.gov |

| Molecular Weight | 169.61 g/mol | nih.gov |

| CAS Number | 40647-89-0 | nih.gov |

| Canonical SMILES | C1=CC=C(C@@HN)C=C1 | nih.gov |

| InChI Key | MEAZEHJUPLREOQ-SSDOTTSWSA-N | nih.gov |

Table 2: Chemical Properties of this compound hydrochloride

| Property | Value | Source |

| Synonyms | D-(-)-Phenylglycine chloride hydrochloride, (-)-Phenylglycyl chloride hydrochloride | cymitquimica.com |

| Molecular Formula | C₈H₉Cl₂NO | cymitquimica.com |

| Molecular Weight | 206.07 g/mol | cymitquimica.com |

| CAS Number | 39878-87-0 | cymitquimica.com |

Table 3: Key Applications of this compound

| Application | Description | Key Intermediates/Products | Source |

| Antibiotic Synthesis | Serves as a chiral side-chain precursor in the synthesis of semi-synthetic β-lactam antibiotics. | Ampicillin, Cefaclor | jocpr.comuni-koeln.de |

| Stereoselective Acylation | Acts as a stereospecific acylating agent for various nucleophiles. | Chiral amides, Chiral esters |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2r 2 Amino 2 Phenylacetyl Chloride

Direct Synthesis Strategies

The most direct route to (2R)-2-amino-2-phenylacetyl chloride, typically in its more stable hydrochloride salt form, involves the chlorination of D-(-)-phenylglycine. This process converts the carboxylic acid group into an acyl chloride.

The synthesis generally begins with the conversion of D-(-)-phenylglycine into its hydrochloride salt by treating it with dry hydrochloric acid gas in a suitable solvent. google.comepo.org This step protects the amino group from reacting with the chlorinating agent. The resulting D-(-)-phenylglycine hydrochloride suspension is then treated with a chlorinating agent. google.comepo.org

Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). google.comepo.org When phosphorus pentachloride is used, phosphorus oxychloride is generated as a by-product. google.com An alternative method involves the in situ preparation of PCl₅ from PCl₃ and chlorine gas. epo.org The reaction is typically carried out in a non-chlorinated solvent, such as toluene, cyclohexane, or xylene, which does not dissolve the starting material or the final product, facilitating isolation by filtration. google.comepo.org The choice of solvent and reaction conditions is critical to ensure high purity and yield of the final product, which is essential for its use in pharmaceutical manufacturing. google.com

| Starting Material | Chlorinating Agent(s) | Solvent | Key By-product | Product Form |

| D-(-)-phenylglycine | Dry HCl gas, then PCl₅ | Toluene | Phosphorus oxychloride | D-(-)-phenylglycine chloride hydrochloride google.comepo.org |

| D-(-)-phenylglycine | Dry HCl gas, then PCl₃ + Cl₂ | Ethylbenzene | - | D-(-)-phenylglycine chloride hydrochloride google.com |

| D-(-)-phenylglycine | Dry HCl gas, then SOCl₂ | Dichloromethane | Sulfur dioxide, HCl | This compound hydrochloride |

This table presents common direct synthesis routes. SOCl₂ (thionyl chloride) is another widely used chlorinating agent for converting carboxylic acids to acyl chlorides.

Enantioselective Preparation from Achiral or Racemic Precursors

Producing the enantiomerically pure (2R) form of 2-amino-2-phenylacetyl chloride often starts with racemic phenylglycine or achiral precursors. This requires methods that can either separate the desired enantiomer from a mixture or selectively create the correct stereocenter.

Resolution is a common technique to separate enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers).

Classical Chemical Resolution: This method involves reacting the racemic phenylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com A widely used method for resolving DL-phenylglycine involves using (+)-tartaric acid or DL-camphorsulphonic acid. google.comgoogle.com For instance, treating a DL-phenylglycine ester with (+)-tartaric acid in a mixed solvent system can lead to the selective crystallization of the D-phenylglycine ester (+)-hemitartrate salt. google.com The desired D-phenylglycine can then be recovered by hydrolyzing the separated salt and neutralizing the solution. google.com

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to separate enantiomers. For phenylglycine derivatives, N-acyl-DL-phenylglycine esters or amides can be subjected to enzymatic hydrolysis. google.com Enzymes like serine proteases (e.g., α-chymotrypsin) can selectively hydrolyze the L-enantiomer of the N-acyl ester, leaving the D-enantiomer unreacted. google.com The unreacted D-ester can then be separated from the hydrolyzed L-acid and subsequently converted to D-phenylglycine. google.com This method offers high selectivity under mild conditions.

| Resolution Method | Racemic Substrate | Resolving Agent/Enzyme | Separation Principle |

| Chemical Resolution | DL-phenylglycine ester | (+)-tartaric acid | Fractional crystallization of diastereomeric salts google.com |

| Chemical Resolution | DL-phenylglycine | DL-camphorsulphonic acid | Fractional crystallization of diastereomeric salts google.com |

| Enzymatic Resolution | N-acyl-DL-phenylglycine ester | α-chymotrypsin | Enantioselective hydrolysis of the L-ester google.com |

Asymmetric synthesis aims to create the desired chiral molecule directly from achiral starting materials, avoiding the need for resolution. This is achieved by using chiral auxiliaries or catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. researchgate.netchempedia.info For the synthesis of α-amino acids, chiral oxazolidinones (Evans auxiliaries) are widely used. researchgate.net The achiral glycine (B1666218) moiety can be attached to the chiral auxiliary. Subsequent alkylation or other C-C bond-forming reactions occur with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched amino acid, which can then be converted to the target acyl chloride.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of the chiral product. nih.gov For the synthesis of chiral amino acids, methods like the asymmetric Strecker synthesis can be employed. This involves the reaction of an aldehyde (benzaldehyde), an amine source (ammonia), and cyanide in the presence of a chiral catalyst to form an α-aminonitrile with high enantiomeric excess. frontiersin.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. frontiersin.org Chiral Brønsted bases and transition-metal complexes are among the catalysts used for such transformations. nih.gov

Biocatalytic Pathways for Precursor Preparation

Biocatalysis offers an environmentally friendly and highly selective alternative for preparing the key precursor, D-(-)-phenylglycine. nih.gov These methods often operate under mild conditions and can achieve very high enantiomeric purity.

One prominent biocatalytic route is the chemoenzymatic synthesis starting from benzaldehyde, ammonia, and cyanide via the Strecker synthesis to form racemic 2-phenylglycinonitrile (PGN). frontiersin.orgresearchgate.net A nitrilase enzyme is then used for the enantioselective hydrolysis of the racemic aminonitrile. Certain nitrilases can selectively hydrolyze the (R)-enantiomer of 2-phenylglycinonitrile to produce (R)-phenylglycine (D-phenylglycine) with high yield and enantiomeric excess. researchgate.netresearchgate.net Some mutant nitrilases can also be used to produce (R)-2-phenylglycine amide, another useful precursor. frontiersin.orgresearchgate.net

Other biocatalytic strategies involve multi-enzyme pathways. For instance, L-phenylalanine can be converted into enantiomerically pure phenylglycinol through a series of enzymatic steps, and the phenylglycinol can then be oxidized to D-phenylglycine. researchgate.net These cascade reactions are highly efficient as they can be performed in a single pot, minimizing waste and simplifying purification.

| Biocatalytic Method | Starting Material(s) | Key Enzyme(s) | Product |

| Chemoenzymatic Synthesis | Benzaldehyde, KCN, NH₃ | Nitrilase | (R)-phenylglycine frontiersin.orgresearchgate.netresearchgate.net |

| Multi-enzyme Cascade | L-phenylalanine | Tyrosine ammonia lyase, etc. | (S)-phenylglycinol (intermediate) |

| Dynamic Kinetic Resolution | Racemic amino acid amides | Racemase and Amidase | D-amino acids |

Considerations for Industrial-Scale Production

The industrial-scale synthesis of this compound hydrochloride demands efficiency, cost-effectiveness, high purity, and safety. The direct chlorination of D-(-)-phenylglycine is a common industrial method. google.comepo.org Key considerations include:

Purity of Starting Material: The optical purity of the starting D-(-)-phenylglycine is crucial as it directly determines the enantiomeric purity of the final product.

Solvent Selection: The use of non-chlorinated solvents like toluene or cyclohexane is preferred for environmental and safety reasons. These solvents also allow for the product to precipitate, simplifying isolation by filtration and minimizing complex extraction procedures. google.comepo.org

Reagent Handling: The chlorinating agents used, such as phosphorus pentachloride or thionyl chloride, are highly reactive and corrosive. Industrial processes require closed systems and careful control of reaction conditions (e.g., temperature) to ensure safety and consistent product quality. google.com

Process Control: In-process controls are essential to monitor the conversion of the starting material and the formation of the product. The final product must meet stringent purity specifications for pharmaceutical use, often requiring contents of 99% or higher. google.comepo.org

Waste Management: The by-products of the chlorination reaction, such as phosphorus oxychloride or sulfur dioxide, must be handled and disposed of according to environmental regulations.

For enantioselective methods, the cost and recoverability of chiral auxiliaries or catalysts are major factors for industrial application. Biocatalytic routes are increasingly attractive due to their high selectivity, mild reaction conditions, and reduced environmental impact, making them a viable and sustainable option for the large-scale production of the D-phenylglycine precursor. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2r 2 Amino 2 Phenylacetyl Chloride

Acylation Reactions with Diverse Nucleophiles

As a highly reactive acylating agent, (2R)-2-amino-2-phenylacetyl chloride readily undergoes nucleophilic acyl substitution with various nucleophiles. chemguide.co.uksavemyexams.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield the acylated product. savemyexams.comwordpress.com These reactions are typically vigorous and often exothermic. chemguide.co.ukchemguide.co.uk

The free amino group in the molecule can complicate reactions unless it is appropriately protected or if the reaction conditions are controlled to favor acylation by the external nucleophile. Often, the compound is used as its hydrochloride salt, (R)-2-Amino-2-phenylacetyl chloride hydrochloride, to protect the amino group through protonation. matrix-fine-chemicals.combldpharm.com

Amine Acylation and Amide Bond Formation

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of chiral amides. khanacademy.orglibretexts.orgstudysmarter.co.uk The reaction proceeds rapidly, often at room temperature, via a nucleophilic addition-elimination mechanism where the amine's lone pair of electrons attacks the carbonyl carbon. chemguide.co.uk

The reaction produces hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, at least two equivalents of the amine are typically used. The second equivalent acts as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to the reaction mixture to scavenge the HCl. researchgate.net

Mechanism of Amide Formation:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

Deprotonation: A base (a second molecule of the amine or an added base) removes a proton from the nitrogen, yielding the neutral amide and a salt. youtube.com

Reaction Kinetics and Thermodynamic Considerations

Kinetic studies on the aminolysis of phenylacetyl chlorides in acetonitrile (B52724) provide insight into the reaction mechanism. Research on the reaction with anilines and N,N-dimethylanilines indicates an associative SN2 mechanism. koreascience.kr The reaction is characterized by a high degree of bond formation in the transition state.

Activation parameters for the reaction of phenylacetyl chlorides with anilines in acetonitrile further support a concerted mechanism. koreascience.kr The negative entropy of activation suggests a highly ordered transition state, which is consistent with an associative SN2 pathway.

| Reaction | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) | Mechanism Type |

|---|---|---|---|

| Phenylacetyl chloride + Anilines | 5-6 | 32-45 | Associative SN2 |

The reactions are generally thermodynamically favorable due to the formation of a stable amide bond and the expulsion of a stable chloride ion.

Control of Racemization in Amide Coupling Reactions

A significant challenge in using chiral α-amino acyl chlorides is the potential for racemization at the α-carbon. Racemization can occur through the formation of a ketene (B1206846) intermediate. researchgate.net This happens when a base removes the acidic α-proton, leading to the elimination of HCl and the formation of a planar ketene. The subsequent addition of a nucleophile to the ketene can occur from either face, resulting in a loss of stereochemical purity.

Strategies to control racemization include:

Low Temperatures: Running the reaction at low temperatures minimizes the rate of enolization and subsequent ketene formation.

Choice of Base: Using sterically hindered or mild bases can reduce the extent of α-proton abstraction.

Use of Hydrochloride Salt: Employing the hydrochloride salt of this compound ensures the α-amino group is protonated, which increases the pKa of the α-proton, making it less susceptible to abstraction.

Racemization-Free Coupling Reagents: While acyl chlorides are themselves coupling reagents, in peptide synthesis, other activators are used with carboxylic acids to avoid the formation of the reactive acyl chloride. Methods using reagents like triphenylphosphine (B44618) oxide with oxalyl chloride have been developed to achieve amidation with minimal racemization. researchgate.netchemrxiv.org

Careful control of reaction conditions is paramount. For instance, in related systems, the use of a base can lead to racemization of the resulting optically active ester or amide product, especially upon warming. google.com

Catalytic Strategies for Amide Synthesis

While the reaction between an acyl chloride and an amine is inherently fast, catalysts can be employed to enhance efficiency and selectivity, particularly in complex syntheses.

Base Catalysis: Tertiary amines like pyridine not only act as acid scavengers but can also catalyze the reaction. They react with the acyl chloride to form a highly reactive acylpyridinium salt, which is then attacked by the nucleophilic amine.

Triphenylphosphine Oxide (Ph3PO): In combination with oxalyl chloride, catalytic amounts of Ph3PO can be used to activate carboxylic acids in situ, forming a highly reactive phosphonium (B103445) salt intermediate. This system allows for rapid and racemization-free synthesis of amides and can be applied to challenging couplings. researchgate.netchemrxiv.org This approach avoids the isolation of the often-unstable acyl chloride.

Enzymatic Catalysis: Biocatalytic methods, for example using the enzyme papain, can achieve amide bond formation under mild conditions, which is beneficial for preserving stereochemistry. The reaction can proceed between an acyl chloride and the amino group of the enzyme or another substrate. researchgate.net

Esterification Reactions

This compound reacts readily with alcohols and phenols to form the corresponding esters. savemyexams.comchemguide.co.uk The reaction is a vigorous, often violent, nucleophilic addition-elimination that produces the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk Due to the high reactivity of acyl chlorides, these reactions typically proceed to completion and are not reversible, unlike the Fischer esterification of carboxylic acids. wordpress.comchemguide.co.uk

The mechanism is analogous to that of amidation:

Nucleophilic Attack: A lone pair on the alcohol's oxygen atom attacks the carbonyl carbon. chemguide.co.ukyoutube.com

Tetrahedral Intermediate: A tetrahedral intermediate is formed. youtube.com

Chloride Elimination: The carbonyl double bond reforms, and a chloride ion is eliminated. chemguide.co.uk

Deprotonation: The chloride ion or another weak base removes the proton from the oxygen, yielding the final ester and HCl. youtube.com

To avoid side reactions from the generated HCl, a base such as pyridine is often added. youtube.com Phase-transfer catalysis has also been employed to facilitate the esterification of alcohols with acyl chlorides under two-phase (liquid-liquid or solid-liquid) conditions, which can improve yields for sterically hindered alcohols. ajol.info

Reduction and Oxidation Transformations

Reduction: The acyl chloride functional group is readily reduced.

Reduction to Aldehydes: A selective reduction to the corresponding aldehyde, (2R)-2-amino-2-phenylacetaldehyde, can be achieved using specific reducing agents that prevent over-reduction to the alcohol. The Rosenmund reduction, which uses a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas, is a classic method for this transformation. wikipedia.orgacsgcipr.org Other modern methods include the use of sodium borohydride (B1222165) in the presence of pyridine or the use of hydrosilanes with a palladium catalyst. mdma.chorganic-chemistry.orgthieme-connect.com

| Reagent/Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/BaSO₄ (Rosenmund) | Aromatic & Aliphatic Acyl Chlorides | Catalyst poison (e.g., thiourea) prevents over-reduction. | wikipedia.org |

| NaBH₄, Pyridine, DMF/THF | Aromatic & Aliphatic Acyl Chlorides | Good yields (>70%) with minimal alcohol formation. | mdma.ch |

| Hydrosilanes, Pd(dba)₂/Mes₃P | Aromatic, Aliphatic, α,β-Unsaturated | Mild conditions, good to high yields. | thieme-connect.com |

Reduction of the Amide Product: If the acyl chloride is first converted to an amide, the amide can then be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which converts the carbonyl group into a methylene (B1212753) (CH₂) group. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Various catalytic systems, often employing silanes in the presence of metal catalysts (e.g., zinc, iridium), have also been developed for amide reduction. organic-chemistry.org

Oxidation: The acyl chloride functional group is already at a high oxidation state (oxidation state +3 for the carbonyl carbon), and further oxidation is not a common or synthetically useful transformation. Reactions involving this compound typically focus on the reactivity of the acyl chloride group itself or subsequent transformations of the resulting amide or ester products.

Derivatization Chemistry for Structural and Stereochemical Analysis

The presence of a chiral center and reactive functional groups in this compound allows for its conversion into various derivatives. This process is fundamental for analyzing its structure and, most importantly, its stereochemical integrity. Chiral derivatizing agents (CDAs) are essential tools in this context, as they react with enantiomers to produce diastereomers, which possess distinct physical and spectroscopic properties. mdpi.com

A widely utilized method for the stereochemical analysis of chiral amines and alcohols is the formation of diastereomeric amides or esters using a chiral derivatizing agent. For a compound like this compound, the primary amino group can be acylated with an enantiomerically pure chiral acid. One of the most common agents for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. rsc.org The corresponding acid chloride, (R)- or (S)-MTPA-Cl, is often used.

The reaction involves the nucleophilic attack of the amino group of this compound (or a derivative where the acyl chloride has been converted to an ester or amide) on the carbonyl carbon of Mosher's acid chloride. This forms a stable diastereomeric amide. rsc.org The presence of the highly fluorinated trifluoromethyl group in the MTPA moiety provides a sensitive probe for ¹⁹F NMR spectroscopy, while the phenyl and methoxy (B1213986) groups create a distinct anisotropic environment, leading to discernible differences in the ¹H NMR chemical shifts of the protons in the two resulting diastereomers. rsc.org

The general procedure for forming such derivatives involves dissolving the amine in a suitable solvent, often in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by the addition of the chiral derivatizing agent. rsc.orgnih.gov The choice between (R)- and (S)-MTPA is crucial, as comparing the NMR spectra of the derivatives formed from both enantiomers of the CDA can help in assigning the absolute configuration of the original substrate. mdpi.com

Table 1: Example of Diastereomeric Derivative Formation

| Reactant | Chiral Derivatizing Agent (CDA) | Product | Purpose |

|---|---|---|---|

| (2R)-2-Amino-2-phenylacetyl moiety | (R)-Mosher's acid chloride ((R)-MTPA-Cl) | Diastereomeric Amide A | Creation of spectroscopically distinguishable diastereomers for stereochemical analysis. mdpi.comrsc.org |

| (2R)-2-Amino-2-phenylacetyl moiety | (S)-Mosher's acid chloride ((S)-MTPA-Cl) | Diastereomeric Amide B |

The determination of the enantiomeric purity, or enantiomeric excess (e.e.), is critical in the synthesis of chiral molecules. nih.gov The conversion of an enantiomeric mixture into a mixture of diastereomers allows for the quantification of each enantiomer using standard analytical techniques. mdpi.com

Once the diastereomeric derivatives (such as Mosher amides) are formed, their relative concentrations can be determined accurately. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for this purpose. mdpi.com The signals corresponding to specific nuclei (e.g., ¹H, ¹³C, or ¹⁹F) in the two diastereomers will appear at different chemical shifts. rsc.orgnih.gov By integrating the areas of these separated signals, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric ratio of the original compound. rsc.org The use of ¹⁹F NMR is particularly advantageous when using fluorinated CDAs like MTPA, as the fluorine signals are typically well-resolved in a spectral region free from other interferences. rsc.org

Besides NMR, chromatographic methods, especially high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are widely employed. nih.gov Alternatively, the diastereomeric derivatives can be separated on a standard achiral stationary phase because diastereomers have different physical properties and thus interact differently with the stationary phase. nih.gov Coupling HPLC with mass spectrometry (MS/MS) provides high sensitivity and accuracy for quantitative analysis. nih.gov

Table 2: Methods for Enantiomeric Purity Determination

| Analytical Method | Principle | Key Measurement |

|---|---|---|

| NMR Spectroscopy (¹H, ¹⁹F) | Diastereomers exhibit different chemical shifts in the presence of a chiral environment. mdpi.comrsc.org | Integration of resolved signals corresponding to each diastereomer. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Diastereomers have different affinities for the stationary phase, leading to different retention times. nih.gov | Area of the chromatographic peaks corresponding to each separated diastereomer. nih.gov |

Participation in Complex Reaction Sequences (e.g., Schiff Base Formation)

While the acyl chloride is the most reactive functional group in this compound, the primary amino group can also participate in a variety of chemical transformations. A notable example is the formation of an imine, commonly known as a Schiff base. This reaction typically occurs after the acyl chloride has reacted with a nucleophile (e.g., an alcohol to form an ester or an amine to form an amide), leaving the primary amino group available for subsequent reactions.

Schiff base formation is the condensation reaction between a primary amine and an active carbonyl group of an aldehyde or a ketone. advancechemjournal.com The reaction is generally carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, sometimes with the addition of an acid catalyst such as glacial acetic acid. researchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. znaturforsch.com

The formation of Schiff bases from derivatives of this compound can be a step in a more complex synthetic sequence, leading to the creation of ligands for metal complexes or intermediates for other pharmacologically relevant structures. researchgate.netekb.eg

Table 3: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Key Functional Group Formed |

|---|---|---|---|

| Primary Amine (e.g., derivative of (2R)-2-amino-2-phenylacetic acid) | Aldehyde or Ketone | Schiff Base (Imine) | Azomethine (-C=N-) advancechemjournal.com |

Applications of 2r 2 Amino 2 Phenylacetyl Chloride in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Amino Acid Derivatives and Analogues

The de novo synthesis of non-canonical amino acids is fundamental to medicinal chemistry and protein engineering. Chiral acyl chlorides derived from amino acids are key reagents in strategies that build new amino acid scaffolds, either by acting as a chiral template or by being incorporated into the final structure.

Fluorinated amino acids are of significant interest as they can alter the physicochemical properties of peptides and proteins, enhancing stability and binding affinity. researchgate.net The introduction of fluorine can lead to improved therapeutic properties. researchgate.net While various synthetic strategies exist, a major approach involves the asymmetric alkylation of chiral nickel(II) complexes, which serve as glycine (B1666218) or alanine (B10760859) equivalents. nih.govchemrxiv.orgchemrxiv.org These methods allow for the gram-scale synthesis of a diverse range of fluorinated amino acids with high enantiomeric purity. chemrxiv.orgchemrxiv.org

Another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries, which temporarily impart chirality to a substrate to direct a stereoselective transformation. wikipedia.org Phenylglycine derivatives, such as (R)-2-phenylglycinol, have been successfully employed as chiral auxiliaries in Strecker reactions to produce complex amino acids. nih.gov In this context, (2R)-2-amino-2-phenylacetyl chloride could be used to acylate a prochiral substrate, with the resulting chiral amide unit directing a subsequent stereoselective fluorination step. After the desired transformation, the chiral phenylglycinyl group can be cleaved to yield the enantiomerically enriched fluorinated amino acid.

α-Aminophosphonic acids, where a phosphonic acid group replaces the carboxylic acid moiety of an amino acid, are important as peptide mimics and enzyme inhibitors. nih.gov α-Amino acids are frequently used as starting materials for their phosphonic analogues. nih.gov For instance, esters of (S)-phenylglycine have been used in reactions with aldehydes and dimethyl phosphite (B83602) to create α-aminophosphonates. nih.gov A versatile approach could involve using this compound to acylate an amine, followed by transformations to construct the phosphonic acid group, embedding the chiral phenylglycine structure into the final product.

The synthesis of β-amino acids, particularly those with quaternary stereocenters (β²,²-amino acids), is a challenge in organic synthesis. nih.gov These structures are often accessed through the asymmetric modification of heterocyclic precursors like isoxazolidin-5-ones. nih.gov In such syntheses, this compound can serve as a chiral acylating agent for a kinetic resolution of a racemic precursor or as a building block in a diastereoselective reaction to establish the required stereochemistry.

Stereoselective Construction of β-Lactam Analogues as Synthetic Intermediates

β-Lactams are a cornerstone of antibiotic chemistry and serve as versatile synthetic intermediates. researchgate.netrsc.org The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is one of the most reliable methods for constructing the four-membered β-lactam ring. nih.gov The stereochemical outcome of this reaction can be controlled by using chiral reactants.

A powerful strategy for asymmetric Staudinger reactions involves the use of a chiral acyl chloride to generate a chiral ketene in situ. nih.govnih.gov In this approach, an N-protected form of this compound would react with a base, such as triethylamine (B128534), to form a chiral phenyl(amino)ketene. This transient ketene then undergoes a [2+2] cycloaddition with a prochiral imine. The stereochemistry of the final β-lactam is directed by the chiral center of the acyl chloride. This method has been shown to produce β-lactams with high diastereoselectivity. nih.gov For example, the reaction of an optically active acid chloride derived from proline with an imine afforded diastereomerically pure β-lactams in good yields. nih.gov This highlights the potential of this compound to serve as a precursor for chiral β-lactams containing the phenylglycine side chain.

Table 1: Representative Stereoselective β-Lactam Synthesis via Staudinger Cycloaddition This table illustrates the general principle of using chiral reagents in Staudinger reactions, analogous to the potential application of this compound.

| Kete Precursor (from Acyl Chloride) | Imine | Base/Conditions | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Phthalimidoacetyl chloride | Chiral imine from (R)-1-phenylethylamine | Et₃N | High (cis-favored) | 74% (combined) | nih.gov |

| Acetoxyacetyl chloride | Imine from tricarbonyl chromium(0) 2-fluoro benzaldehyde | Et₃N, CH₂Cl₂ | Single cis diastereoisomer | 94% | nih.gov |

| Chiral proline-derived acid chloride | Various imines | Et₃N, CH₂Cl₂ | Diastereomerically pure | Good | nih.gov |

Enantioselective Formation of Other Nitrogen-Containing Heterocyclic Systems

Beyond β-lactams, chiral acyl chlorides are instrumental in the asymmetric synthesis of a wide array of nitrogen-containing heterocycles, where the acyl group can be a temporary chiral director or a permanent part of the final structure.

Constrained cyclic amino acids are valuable tools for designing peptides with specific secondary structures. The synthesis of these compounds often relies on asymmetric strategies to establish the defined stereochemistry. One effective method involves using a chiral auxiliary to guide the reaction. For example, (R)-2-phenylglycinol, the reduced form of phenylglycine, has been successfully used as a chiral auxiliary in a Strecker-type reaction to synthesize bicyclic amino acids. nih.gov The auxiliary directs the addition of cyanide to a Schiff base, and after subsequent transformations, it is cleaved to yield the enantiopure cyclic amino acid. nih.gov

Following this logic, the (2R)-2-amino-2-phenylacetyl group, introduced via its corresponding acyl chloride, can be used as a chiral auxiliary. It can be attached to a linear precursor, direct a key stereocenter-forming or cyclization reaction, and then be removed. Alternatively, the phenylglycine moiety itself can be the chiral amino acid that is incorporated into a peptide chain which is subsequently cyclized to form a chiral diketopiperazine or a larger macrocycle.

Chiral α-amino ketones are important precursors for synthesizing various biologically active compounds, including amino alcohols and peptidyl ketones. acs.orgnih.gov A highly effective and direct method for their preparation is the Friedel-Crafts aminoacylation. acs.orgnih.gov This reaction involves the Lewis acid-catalyzed acylation of an aromatic ring with an N-protected amino acid chloride. acs.orglookchem.com

Using an N-protected form of this compound, this reaction can be used to synthesize chiral α-amino ketones with complete retention of stereochemistry. nih.gov The process is typically carried out using aluminum trichloride (B1173362) (AlCl₃) as the Lewis acid and an aromatic solvent like toluene, which also acts as the reactant. acs.orgnih.gov This methodology provides the target aryl α-amino ketones in high chemical and optical purity without requiring chromatographic purification. acs.orglookchem.com

Table 2: Friedel-Crafts Aminoacylation using N-Fmoc-Protected Amino Acid Chlorides This table summarizes results from the synthesis of chiral amino ketones, demonstrating the utility of a protocol directly applicable to N-protected this compound.

| N-Fmoc Amino Acid Chloride | Arene | Lewis Acid | Product Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| N-Fmoc-Valine-Cl | Toluene | AlCl₃ | 89% | High (>95%) | lookchem.com |

| N-Fmoc-Alanine-Cl | Toluene | AlCl₃ | High | High | nih.gov |

| N-Fmoc-Leucine-Cl | Toluene | AlCl₃ | High | High | nih.gov |

| N-Fmoc-Phenylalanine-Cl | Toluene | AlCl₃ | High | High | nih.gov |

Furthermore, these chiral α-amino ketones are readily converted into valuable chiral 1,2-amino alcohols. This is achieved through the stereoselective reduction of the ketone functionality. frontiersin.orgnih.gov Numerous methods, including catalytic asymmetric transfer hydrogenation, can accomplish this transformation, yielding the corresponding amino alcohol with high enantiomeric excess. acs.org This two-step sequence—Friedel-Crafts acylation followed by ketone reduction—represents a powerful route from this compound to chiral amino alcohol derivatives. jocpr.comwestlake.edu.cn

Integration into Organometallic Synthesis and Catalysis

This compound, a chiral acyl chloride derived from the non-proteinogenic amino acid (R)-phenylglycine, serves as a valuable building block in the synthesis of sophisticated ligands for organometallic chemistry. Its bifunctional nature, possessing both a reactive acyl chloride and a primary amine (often in its hydrochloride salt form), allows for its incorporation into various molecular architectures designed to coordinate with metal centers. These resulting organometallic complexes often exhibit remarkable catalytic activity and selectivity, particularly in asymmetric transformations.

The primary route for integrating this compound into organometallic catalysts involves its use as a precursor for chiral ligands. The acyl chloride moiety provides a convenient handle for forming amide bonds with other molecules containing amine or hydroxyl groups, while the amino group can be functionalized or used as a coordination site. This modular approach enables the synthesis of a diverse array of P,N-ligands, which are particularly effective in asymmetric catalysis.

A significant application of ligands derived from this compound is in transition metal-catalyzed asymmetric hydrogenation and cross-coupling reactions. For instance, chiral phosphine-amide ligands can be synthesized by reacting the acyl chloride with a phosphine-containing amine. The resulting P,N-ligand can then be complexed with metals such as rhodium, ruthenium, or palladium to generate catalysts for various enantioselective transformations.

While direct and extensive research on organometallic complexes explicitly derived from this compound is not widespread in publicly available literature, the principles of using closely related (R)-phenylglycine derivatives are well-established. These studies demonstrate the potential of such chiral scaffolds in creating highly effective and selective catalysts. The phenyl group of the phenylglycine moiety can influence the steric and electronic environment of the metal center, which is crucial for achieving high levels of enantioselectivity.

For example, research into ruthenium-catalyzed C-H functionalization of phenylglycine derivatives has shown that the amino acid scaffold can direct the metal to activate specific C-H bonds, leading to the synthesis of complex heterocyclic structures. researchgate.net Similarly, palladium-mediated C-H functionalization has been employed for the ortho-halogenation and alkoxylation of phenylglycine derivatives, showcasing the versatility of this chiral building block in preparing functionalized aromatic amino acids. researchgate.net

The development of chiral ligands from amino acids for asymmetric catalysis is a vibrant area of research. uni-muenchen.de The synthesis of chiral β-aminophosphine derivatives from amino acids has been shown to produce effective ligands for a range of catalytic reactions. rsc.org These ligands can act as bifunctional organocatalysts or as N,P-ligands for transition metals, influencing the electronic properties of the metal center and thereby enhancing its catalytic performance. rsc.org

In the context of asymmetric transfer hydrogenation, rhodium complexes with ligands derived from amino acids have been studied to understand the origin of enantioselectivity. nih.gov The coordination mode of the amino acid-based ligand to the rhodium center plays a critical role in determining the stereochemical outcome of the reaction. nih.gov

The following table summarizes the types of catalytic reactions where ligands derived from phenylglycine and related amino acids have been successfully applied, indicating the potential applications for ligands synthesized from this compound.

| Catalytic Reaction | Metal Center | Ligand Type | Achieved Performance |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Phosphine-amide, Diamine | High enantioselectivity (up to >99% ee) |

| C-H Functionalization | Ruthenium, Palladium | Amino Acid Derivative | High yields and regioselectivity |

| Cross-Coupling Reactions | Palladium | Phosphine-amide, NHC | Good to excellent yields |

| Asymmetric Transfer Hydrogenation | Rhodium, Ruthenium | Amino Acid Thioamides/Hydroxamic Acids | High enantioselectivity (up to 97% ee) |

This table is a representative summary based on research on phenylglycine derivatives and related amino acid-derived ligands and indicates the potential for ligands derived from this compound.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Stereoisomer Analysis

The separation of stereoisomers is a critical aspect of utilizing chiral building blocks like (2R)-2-amino-2-phenylacetyl chloride. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, often employing chiral stationary phases (CSPs) or chiral derivatizing agents.

Research into the chiral separation of related phenylglycine derivatives provides a strong basis for the analysis of this compound derivatives. Chiral HPLC methods have been successfully developed for phenylglycine and its amides. nih.govoup.comfrontiersin.org For instance, the enantiomers of phenylglycine amide can be resolved using specific chiral columns. frontiersin.org A common approach involves the use of Pirkle-type chiral stationary phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, which are effective for resolving compounds with π-basic groups. registech.com

In a typical application, the this compound would first be converted to a stable derivative, for example, by reaction with an alcohol to form an ester or an amine to form an amide. This derivative is then injected into an HPLC system equipped with a chiral column. The differential interaction of the R- and S-enantiomers of the derivative with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For example, studies on the chiral conversion of phenylglycine have utilized chiral HPLC with diode-array detection (DAD) to monitor the separation of its enantiomers. nih.govoup.com

Gas chromatography (GC) can also be employed for chiral separations, typically after derivatization. For instance, related chiral compounds have been successfully separated by GC after derivatization with reagents like (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, which converts the enantiomers into diastereomers with different chromatographic properties. nih.gov

Table 1: Exemplary HPLC Conditions for Chiral Separation of Phenylglycine Derivatives

| Parameter | Condition | Reference |

| Column | Chiral Pro C18 AQ | frontiersin.org |

| Mobile Phase | 16.3 g/L of 70% (v/v) perchloric acid in water | frontiersin.org |

| Flow Rate | 1.0 mL/min | frontiersin.org |

| Temperature | 35°C | frontiersin.org |

| Detection | Diode Array Detector (DAD) | oup.com |

This table represents typical conditions for the analysis of phenylglycine derivatives and serves as a model for the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for assigning the stereochemistry of chiral molecules. For derivatives of this compound, ¹H NMR spectroscopy is particularly useful for determining diastereomeric ratios when the compound is reacted with a chiral auxiliary.

When this compound is coupled with an enantiomerically pure chiral amine or alcohol, two diastereomers are formed: (R,R) and (R,S). These diastereomers have distinct spatial arrangements and, as a result, their corresponding protons and carbons exhibit different chemical shifts in the NMR spectrum. This difference in chemical shifts, known as non-equivalence, allows for the quantification of each diastereomer. acs.org

For example, in the ¹H NMR spectrum of a diastereomeric dipeptide ester formed from N-terminal phenylglycine, the signals for the methyl ester protons can show distinct separation, allowing for the determination of the epimeric ratio. acs.org The magnitude of the chemical shift difference (Δδ) between the diastereomers can be influenced by the solvent and the specific chiral auxiliary used. The integration of these separated signals provides a direct measure of the diastereomeric excess (d.e.) and, by extension, the enantiomeric excess (e.e.) of the original chiral acyl chloride.

The use of chiral solvating agents can also induce chemical shift differences between enantiomers in the NMR spectrum, providing another method for determining enantiomeric purity without the need for derivatization, although this is more common for more stable analytes. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Data for Phenylglycine Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes | Reference |

| Aromatic (C₆H₅) | 7.13 - 7.43 | Multiplet | chemicalbook.com |

| α-Proton (CH) | ~5.0 | Varies with substitution and stereochemistry | hmdb.ca |

| Amine (NH₂) | Variable | Broad signal, exchangeable with D₂O | hmdb.ca |

This table provides general chemical shift ranges for protons in phenylglycine-type structures. Specific shifts for derivatives of this compound will vary based on the exact structure.

Mass Spectrometry for Structural Elucidation of Derivatives

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds. When analyzing derivatives of this compound, mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), provides invaluable structural information through fragmentation analysis.

The derivatization of this compound, for instance by forming an amide with another amino acid or a simple amine, yields a molecule whose fragmentation pattern in the mass spectrometer can be predicted and analyzed. Tandem mass spectrometry (MS/MS) is especially useful for this purpose. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions).

For N-acyl glycine (B1666218) derivatives, characteristic fragmentation patterns have been observed. These often involve the cleavage of the amide bond and the loss of the acyl chain. researchgate.netresearchgate.net The fragmentation of protonated amides of acylated amino acids can lead to the formation of specific ions, such as nitrilium ions, which can be diagnostic for the structure of the original molecule. researchgate.netwichita.edu By analyzing the masses of the fragment ions, the sequence and structure of the derivative can be confirmed. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. mdpi.com

Table 3: Predicted Key Mass Spectrometric Fragments for an Amide Derivative of this compound

| Fragment Description | Plausible m/z (for a simple methylamide derivative) | Fragmentation Pathway |

| [M+H]⁺ (Molecular Ion) | 181.10 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 163.09 | Loss of water |

| [C₈H₈N]⁺ | 118.07 | Loss of the amide group and carbonyl |

| [C₆H₅CHNH₂]⁺ | 106.07 | Benzylic cleavage |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

This table is illustrative and shows potential fragments for a hypothetical methylamide derivative. Actual m/z values would be confirmed by HRMS analysis.

Theoretical and Computational Studies Pertaining to 2r 2 Amino 2 Phenylacetyl Chloride

Mechanistic Elucidation of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of key transformations involving acyl chlorides. For (2R)-2-amino-2-phenylacetyl chloride, these transformations primarily involve nucleophilic acyl substitution.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. msu.edu Computational studies on analogous systems help to visualize the transition states and intermediates involved. In the reaction of this compound with a nucleophile (Nu), the initial step is the nucleophilic attack on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. The subsequent step involves the departure of the chloride ion, which is a good leaving group, to regenerate the carbonyl group and form the final product.

DFT calculations can provide the energy profile of this reaction pathway, including the activation energies for the formation and breakdown of the tetrahedral intermediate. For instance, studies on the gas-phase elimination kinetics of related compounds have utilized DFT to map out potential energy surfaces and identify the lowest energy pathways. mdma.ch

A critical aspect of the mechanism for α-amino acyl chlorides is the potential for racemization. Computational models can investigate the transition states for racemization, which often involves the formation of a ketene (B1206846) intermediate through the elimination of HCl. The stability of this ketene and the energy barrier for its formation are key factors determining the stereochemical integrity of the reaction. Studies on the racemization of related chiral compounds have employed DFT to explore various potential mechanisms, such as enolization or ring-chain tautomerism, providing insights into the most favorable pathways. arxiv.orgrsc.org

Table 1: Key Mechanistic Steps in Nucleophilic Acyl Substitution of this compound (Hypothetical DFT Data)

| Step | Description | Key Structural Features of Transition State (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) |

| 1. Nucleophilic Attack | Approach of the nucleophile to the carbonyl carbon. | Elongated C=O bond, forming C-Nu bond. | 10-15 |

| 2. Tetrahedral Intermediate | Formation of a sp3-hybridized carbon center. | Tetrahedral geometry around the former carbonyl carbon. | 5-10 |

| 3. Chloride Elimination | Departure of the chloride ion. | Elongated C-Cl bond, reforming C=O double bond. | 8-12 |

Prediction of Stereoselectivity and Reaction Outcomes

A major focus of theoretical studies on chiral molecules is the prediction of stereoselectivity. For reactions involving this compound, computational models can help predict whether the reaction will proceed with retention, inversion, or racemization of the stereocenter.

The stereochemical outcome is often determined by the reaction mechanism and the nature of the transition states. If the reaction proceeds via a concerted SN2-type mechanism at the acyl carbon, inversion of configuration might be expected, although this is less common for acyl chlorides. More typically, the formation of a planar ketene intermediate can lead to racemization, as the subsequent nucleophilic attack can occur from either face of the ketene with equal probability. arxiv.org

Computational models, such as those based on DFT, can calculate the energy barriers for different stereochemical pathways. By comparing the activation energies for the transition states leading to the (R) and (S) products, the enantiomeric excess (e.e.) of a reaction can be predicted. Machine learning models are also emerging as powerful tools for predicting stereoselectivity by learning from large datasets of reactions. arxiv.org

The nature of the nucleophile, solvent, and any catalysts present can significantly influence the stereochemical outcome. Computational studies can model these effects by including explicit solvent molecules or by using continuum solvation models. For example, a bulky nucleophile might favor attack from the less sterically hindered face of the acyl chloride, leading to a higher degree of stereoselectivity.

Table 2: Predicted Stereochemical Outcomes for Reactions of this compound with Different Nucleophiles (Illustrative)

| Nucleophile | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (%) (Hypothetical) | Rationale (Based on General Principles) |

| Methanol | Racemic mixture | ~0 | Potential for ketene formation leading to racemization. |

| (R)-Phenylethylamine | Diastereomer (R,R) | >90 | Chiral nucleophile can lead to diastereoselective recognition and reaction. |

| Bulky tert-Butanol | (R)-product | Moderate | Steric hindrance may favor attack from one face. |

This table is illustrative and based on general principles of stereoselective reactions. Specific predictive data for this compound is not available in the provided search results.

Structure-Reactivity Relationships in Chiral Acyl Chlorides

The reactivity of this compound is intrinsically linked to its molecular structure. Computational chemistry provides a framework for understanding and quantifying these structure-reactivity relationships. The electrophilicity of the carbonyl carbon is a key determinant of reactivity in nucleophilic acyl substitution reactions. msu.edu

The phenyl group and the amino group at the α-position influence the reactivity of the acyl chloride moiety through inductive and resonance effects. The electron-withdrawing phenyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The amino group, however, can act as an internal nucleophile or influence the electronic properties through protonation under certain conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using computational descriptors to correlate the structure of a series of related chiral acyl chlorides with their reactivity. nih.gov These descriptors can include electronic parameters (e.g., atomic charges, orbital energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

For instance, by systematically varying the substituents on the phenyl ring of phenylacetyl chloride and calculating their effect on the activation energy of a model reaction, a predictive relationship can be established. This allows for the rational design of acylating agents with tailored reactivity. While specific QSAR studies on this compound are not found, the principles derived from studies on other acyl chlorides are applicable. nih.gov

Table 3: Important Structural Features of this compound and Their Influence on Reactivity

| Structural Feature | Influence on Reactivity | Computational Descriptor (Example) |

| Acyl Chloride Group | High electrophilicity of the carbonyl carbon, good leaving group (Cl-). | LUMO energy of the C=O π* orbital. |

| α-Chiral Center | Determines the stereochemical outcome of reactions. | Dihedral angles, molecular chirality indices. |

| α-Phenyl Group | Inductive electron-withdrawal, potential for π-π stacking interactions. | Hammett substituent constants (for substituted analogs). |

| α-Amino Group | Can be protonated, can act as an internal nucleophile, influences electronic properties. | pKa, partial atomic charges. |

Q & A

Q. What are the critical steps in synthesizing (2R)-2-amino-2-phenylacetyl chloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves:

- Step 1 : Preparation of the precursor, (2R)-2-amino-2-phenylacetic acid, via chiral resolution or asymmetric catalysis.

- Step 2 : Activation of the carboxylic acid group using chlorinating agents (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions .

- Step 3 : Isolation of the hydrochloride salt to enhance stability, as the free acyl chloride is prone to hydrolysis.

Enantiomeric purity is ensured by:

- Using chiral HPLC or polarimetry to monitor stereochemical integrity during synthesis.

- Employing enantiomerically pure starting materials, as described in pharmacopeial standards for related β-lactam antibiotics .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the acyl chloride moiety (δ ~170 ppm for carbonyl carbon) .

- IR Spectroscopy : A strong absorption band near 1800 cm (C=O stretch of acyl chloride) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 207.07) .

- Elemental Analysis : To confirm C, H, N, and Cl content, ensuring stoichiometric consistency with the molecular formula (CHClNO) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability and reactivity of this compound in peptide coupling reactions?

Methodological Answer:

- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis. Traces of water lead to decomposition to (2R)-2-amino-2-phenylacetic acid .

- Temperature : Reactions are performed at 0–4°C to suppress racemization. Elevated temperatures (>25°C) accelerate acyl chloride degradation .

- Coupling Agents : Use of HOBt/DIC or EDCI enhances coupling efficiency with amino groups while reducing side reactions .

Q. Data Contradiction Analysis :

Q. What strategies mitigate racemization when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Low-Temperature Activation : Pre-cool coupling reagents and resins to 4°C before acyl chloride addition .

- Neutral pH : Maintain reaction pH near 7.0 using tertiary amines (e.g., DIEA) to avoid acid/base-induced racemization .

- Kinetic Monitoring : Use real-time FTIR to detect premature hydrolysis, which correlates with racemization risk .

Q. How does the hydrochloride salt form of this compound enhance its applicability in biological studies?

Methodological Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in PBS), facilitating use in cell-based assays .

- Stability : Reduced hygroscopicity compared to the free acyl chloride extends shelf life under refrigeration (4°C, argon atmosphere) .

- Bioactivity : The salt form maintains reactivity in enzymatic assays, as shown in studies of β-lactamase inhibition mimicking ampicillin derivatives .

Q. What analytical approaches resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of phenyl ring substituents (e.g., 4-fluoro or 2,5-dimethyl groups) to isolate contributions to bioactivity .

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) to compare potency across studies .

- Meta-Analysis : Cross-reference data from peer-reviewed pharmacological databases (e.g., PubChem) to identify outliers or methodological inconsistencies .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Simulate transition states for nucleophilic acyl substitution to prioritize solvent/reagent combinations .

- Docking Studies : Predict binding affinities with target enzymes (e.g., penicillin-binding proteins) using molecular dynamics software (e.g., AutoDock) .

- Machine Learning : Train models on existing reaction datasets to forecast yields or racemization risks under untested conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.